molecular formula C6H7FN2O B13101783 6-(Aminomethyl)-5-fluoropyridin-3-ol

6-(Aminomethyl)-5-fluoropyridin-3-ol

Cat. No.: B13101783
M. Wt: 142.13 g/mol
InChI Key: PFUXBTKRLPGYNA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-fluoropyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-5-fluoropyridin-3-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorinated pyridine derivative with an aminomethyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-5-fluoropyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-5-fluoropyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    6-(Aminomethyl)-5-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of fluorine.

    6-(Aminomethyl)-5-bromopyridin-3-ol: Contains a bromine atom instead of fluorine.

    6-(Aminomethyl)-5-iodopyridin-3-ol: Features an iodine atom in place of fluorine.

Uniqueness: 6-(Aminomethyl)-5-fluoropyridin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability compared to its halogenated analogs.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-(aminomethyl)-5-fluoropyridin-3-ol

InChI

InChI=1S/C6H7FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H,2,8H2

InChI Key

PFUXBTKRLPGYNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CN)O

Origin of Product

United States

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